PEG3 Spacer Length Optimizes Conjugate Solubility and Minimizes Fluorescence Self-Quenching
The PEG3 spacer in TAMRA-PEG3-COOH provides a quantifiable balance between conjugate solubility and fluorescence preservation. TAMRA dyes are inherently hydrophobic, and conjugation without a PEG spacer (e.g., direct 5-TAMRA labeling) can lead to peptide aggregation when the degree of labeling exceeds 1 dye per 10 amino acids [1]. The PEG3 linker (three ethylene oxide units, extended length ~13.2 Å) enhances aqueous solubility compared to non-PEGylated TAMRA while providing a shorter, more rigid spacer than PEG4 or PEG8 variants, which reduces the probability of dye–dye stacking interactions that cause static quenching in multiply labeled constructs . TAMRA-PEG4-COOH (4 PEG units) and TAMRA-PEG8-COOH (8 PEG units) offer progressively greater hydrophilicity but also increase the hydrodynamic radius and may alter conjugate pharmacokinetics in ways that require case-by-case optimization .
| Evidence Dimension | PEG spacer length and solubility/hydrophilicity trade-off |
|---|---|
| Target Compound Data | 3 PEG units; molecular weight 633.7–649.7 g/mol |
| Comparator Or Baseline | TAMRA-PEG4-COOH: 4 PEG units; TAMRA-PEG8-COOH: 8 PEG units; non-PEGylated 5-TAMRA: 0 PEG units |
| Quantified Difference | PEG3 provides intermediate hydrophilicity; non-PEGylated TAMRA exhibits labeling-limited solubility (aggregation at >1 dye per 10 amino acids); PEG4 and PEG8 increase hydrodynamic radius proportionally with PEG length |
| Conditions | Aqueous buffer conjugation conditions for peptide/protein labeling |
Why This Matters
The PEG3 spacer enables covalent labeling of hydrophobic peptides or proteins without requiring high DMSO concentrations that may denature the target biomolecule.
- [1] LifeTein. (2025). TAMRA Fluorescent Labeling. LifeTein Peptide Blog. View Source
